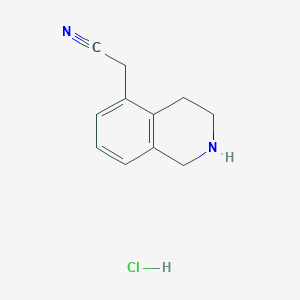

2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetonitrile hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetonitrile hydrochloride is a chemical compound with the molecular formula C11H12N2·HCl. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is often used in medicinal chemistry and pharmaceutical research due to its potential therapeutic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetonitrile hydrochloride typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the tetrahydroisoquinoline, followed by the addition of acetonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification methods can also enhance the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can convert the tetrahydroisoquinoline ring into an isoquinoline ring.

Reduction: The nitrile group can be reduced to an amine group under hydrogenation conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are common.

Substitution: Reagents like sodium azide or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

Oxidation: Isoquinoline derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted tetrahydroisoquinoline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound has shown promise in the development of neuroprotective agents. Research indicates that derivatives of tetrahydroisoquinoline structures can exhibit significant neuroprotective activities. These compounds are often evaluated for their ability to mitigate neuronal damage in conditions such as ischemic stroke and neurodegenerative diseases.

- Neuroprotective Properties : Studies have demonstrated that compounds with similar structures to 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetonitrile hydrochloride can inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions. For instance, pharmacological evaluations have identified neuroprotective candidates that act through various mechanisms including anti-inflammatory pathways and modulation of neurotransmitter systems .

Neuropharmacology

In neuropharmacology, the compound has been investigated for its potential role in treating mood disorders and cognitive impairments. The tetrahydroisoquinoline scaffold is known for its interaction with neurotransmitter receptors.

- Antidepressant Activity : Some studies suggest that compounds derived from tetrahydroisoquinolines can exhibit antidepressant-like effects in animal models. These effects are attributed to the modulation of serotonin and dopamine pathways, which are crucial in mood regulation .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized to construct more complex molecules through various chemical reactions.

- Synthetic Precursor : The compound can be used to synthesize other bioactive molecules by undergoing reactions such as nucleophilic substitutions or cyclization processes. Its unique structure allows chemists to explore diverse synthetic routes that lead to the creation of novel pharmacologically active compounds .

Case Study 1: Neuroprotection in Ischemic Stroke

A study focused on the neuroprotective effects of tetrahydroisoquinoline derivatives demonstrated that these compounds significantly reduced infarction size and neuronal damage when administered post-ischemia in rat models . This research highlights the therapeutic potential of this compound as a candidate for further development.

Case Study 2: Antidepressant-Like Effects

In a behavioral study involving rodent models of depression, derivatives of tetrahydroisoquinoline were shown to produce significant reductions in depressive-like behaviors. The mechanism was linked to alterations in serotonin levels and receptor activity . This suggests that this compound may have similar properties worth exploring.

Mecanismo De Acción

The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with neurotransmitter receptors in the brain, leading to neuroprotective effects .

Comparación Con Compuestos Similares

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the acetonitrile group.

Isoquinoline: An oxidized form of tetrahydroisoquinoline with different biological activities.

2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)ethanol: A similar compound with an ethanol group instead of a nitrile group.

Uniqueness

2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetonitrile hydrochloride is unique due to its specific combination of the tetrahydroisoquinoline ring and the acetonitrile group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Actividad Biológica

2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetonitrile hydrochloride (CAS No. 2094613-57-5) is a chemical compound notable for its potential biological activities. This compound belongs to the class of tetrahydroisoquinolines, which are known for various pharmacological effects. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C11H13ClN2

- Molecular Weight : 208.69 g/mol

- CAS Number : 2094613-57-5

| Property | Value |

|---|---|

| Molecular Formula | C11H13ClN2 |

| Molecular Weight | 208.69 g/mol |

| CAS Number | 2094613-57-5 |

Pharmacological Effects

Research indicates that tetrahydroisoquinoline derivatives exhibit a range of biological activities, including:

- Neuroprotective Effects : Some studies suggest that compounds in this class may protect neurons from damage, potentially providing therapeutic avenues for neurodegenerative diseases.

- Antidepressant Activity : Certain tetrahydroisoquinolines have been linked to antidepressant effects in preclinical models, possibly through modulation of neurotransmitter systems.

- Anti-inflammatory Properties : There is evidence supporting the anti-inflammatory effects of these compounds, which may be beneficial in treating inflammatory conditions.

Case Studies and Research Findings

- Neuroprotection : A study published in Neuroscience Letters demonstrated that tetrahydroisoquinoline derivatives could attenuate oxidative stress-induced neuronal cell death in vitro, suggesting a protective mechanism against neurodegeneration .

- Antidepressant Activity : Research featured in Psychopharmacology indicated that specific derivatives showed significant antidepressant-like effects in animal models, with mechanisms involving serotonin and norepinephrine pathways .

- Inflammation Modulation : A study highlighted in Journal of Medicinal Chemistry reported that certain tetrahydroisoquinoline compounds exhibited anti-inflammatory activity by inhibiting pro-inflammatory cytokine production in macrophages .

Summary of Biological Activities

| Activity Type | Evidence Source | Key Findings |

|---|---|---|

| Neuroprotective | Neuroscience Letters | Attenuated oxidative stress-induced neuronal death |

| Antidepressant | Psychopharmacology | Significant antidepressant-like effects observed |

| Anti-inflammatory | Journal of Medicinal Chemistry | Inhibition of pro-inflammatory cytokines in macrophages |

Propiedades

IUPAC Name |

2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.ClH/c12-6-4-9-2-1-3-10-8-13-7-5-11(9)10;/h1-3,13H,4-5,7-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERNGOBENRAFJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC=C2)CC#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.